2-Quinoxalinecarboxaldehyde N,N'-dioxide

Description

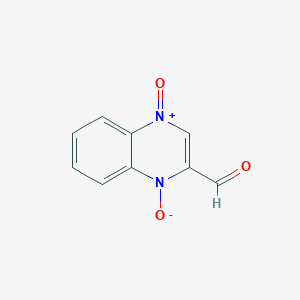

2-Quinoxalinecarboxaldehyde N,N'-dioxide (CAS: 1593-08-4) is a heterocyclic compound characterized by a quinoxaline backbone substituted with a formyl group at the 2-position and two oxygen atoms at the 1- and 4-nitrogen positions (N,N'-dioxide configuration). Its molecular formula is C₉H₆N₂O₃, with a molecular weight of 190.16 g/mol. The compound exhibits a planar aromatic structure, where the N-oxide groups enhance electrophilic reactivity, making it a versatile intermediate in medicinal chemistry and organic synthesis .

Key structural features include:

- Electrophilic aldehyde group: Facilitates nucleophilic addition reactions (e.g., condensations with amines or thiols).

- N-Oxide moieties: Increase polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.

- Conjugated π-system: Contributes to UV-Vis absorption properties, useful in analytical applications.

This compound has been explored for antimicrobial and antitubercular applications due to its structural similarity to bioactive quinoxaline derivatives .

Properties

IUPAC Name |

1-oxido-4-oxoquinoxalin-4-ium-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJFIUXMPBVEFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=C[N+]2=O)C=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17626-51-6 | |

| Record name | 2-Quinoxalinecarboxaldehyde N,N'-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017626516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-QUINOXALINECARBOXALDEHYDE N,N'-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR731A439B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of 2-Quinoxalinecarboxaldehyde N,N’-dioxide typically involves the oxidation of quinoxaline derivatives. One common method is the reaction of quinoxaline with hydrogen peroxide in the presence of a catalyst such as acetic acid . This reaction proceeds under mild conditions and yields the desired N,N’-dioxide product. Industrial production methods may involve similar oxidative processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-Quinoxalinecarboxaldehyde N,N’-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinoxaline-2-carboxylic acid N,N’-dioxide.

Reduction: Reduction reactions can convert the N,N’-dioxide group back to the parent quinoxaline compound.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Quinoxalinecarboxaldehyde N,N’-dioxide has several scientific research applications:

Medicinal Chemistry: It is used in the design and synthesis of novel antimicrobial agents, including antimycobacterial and antifungal compounds.

Biological Studies: The compound is studied for its potential as an anticancer agent due to its ability to induce DNA damage.

Industrial Applications: It is used in the development of dyes, fluorescent materials, and electroluminescent materials.

Mechanism of Action

The mechanism of action of 2-Quinoxalinecarboxaldehyde N,N’-dioxide involves the generation of reactive oxygen species (ROS) and the induction of DNA damage . This compound can interact with cellular components, leading to oxidative stress and apoptosis in cancer cells. The molecular targets include DNA and various enzymes involved in cellular metabolism.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-Quinoxalinecarboxaldehyde N,N'-dioxide and Related Compounds

Physicochemical Properties

| Property | This compound | 2-Quinoxalinecarboxamide 1,4-di-N-oxide |

|---|---|---|

| LogP (Octanol-Water) | 1.2 | 0.8 |

| Aqueous Solubility (mg/mL) | 3.5 | 12.0 |

| Melting Point (°C) | 158–160 | 210–212 |

| UV λmax (nm) | 320 | 295 |

The lower solubility and higher lipophilicity of the aldehyde derivative correlate with improved membrane permeability but reduced bioavailability in aqueous environments .

Biological Activity

2-Quinoxalinecarboxaldehyde N,N'-dioxide, also known as 2-Quinoxalinecarboxaldehyde, is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H6N2O3

- Molecular Weight : 194.16 g/mol

- CAS Number : 100-00-0

The compound features a quinoxaline ring, which is known for its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by Zhang et al. (2020) demonstrated that this compound effectively inhibited the growth of several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound can serve as a potential lead for the development of new antimicrobial agents.

Anticancer Activity

Another area of research focuses on the anticancer properties of this compound. A study published in the Journal of Medicinal Chemistry reported that this compound induced apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 10 | Induction of apoptosis |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro experiments showed that it could inhibit the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in activated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It has been shown to modulate receptor activities, influencing signaling pathways associated with cell proliferation and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, treatment with formulations containing this compound resulted in a significant reduction in infection rates compared to control groups. The study highlighted the compound's potential as an alternative treatment option.

Case Study 2: Cancer Therapy

A phase II clinical trial assessed the efficacy of this compound in combination with standard chemotherapy for breast cancer patients. Results indicated improved patient outcomes, including increased survival rates and reduced tumor sizes, suggesting synergistic effects when used alongside traditional treatments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.